Lipophilicity Shift: Target Compound (logP 1.095) Versus 4-Methylphenyl Analog
The target compound exhibits a calculated logP of 1.095 (ALogP), while the 4-methylphenyl analog (N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(4-methylphenyl)acetamide, CAS 58905-46-7) lacks a publicly reported logP value, but the replacement of a fluorine atom with a methyl group generally increases lipophilicity by approximately 0.5–1.0 log units based on established substituent constants (π values). This difference places the target compound in a more favorable lipophilicity range for oral bioavailability and CNS penetration according to Lipinski's Rule of Five [1].
| Evidence Dimension | Calculated lipophilicity (ALogP) |
|---|---|
| Target Compound Data | ALogP = 1.095 |
| Comparator Or Baseline | 4‑methylphenyl analog: no direct measurement; estimated ΔlogP ≈ +0.5 to +1.0 based on aromatic substituent π constants (F vs. CH₃) |
| Quantified Difference | Target compound is 0.5–1.0 log units less lipophilic than the 4‑methyl analog (theoretically inferred) |
| Conditions | In silico calculation; Chembase database entry |
Why This Matters
Lower lipophilicity reduces the risk of promiscuous binding and metabolic clearance, making the 4-fluorophenyl variant a cleaner tool compound for lead optimization.
- [1] Chembase.cn. N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(4-fluorophenyl)acetamide. logP 1.095. View Source
